(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate
Description
(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a 3-chlorobenzoyl substituent at the 3-position of the ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes such as pyridoxal 5′-phosphate-dependent transaminases . Its structural uniqueness lies in the stereochemistry at the 3-position, which influences its binding affinity and metabolic stability. Commercial availability data indicate discontinuation of this compound, suggesting challenges in synthesis or scalability .
Properties
IUPAC Name |
tert-butyl (3R)-3-(3-chlorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGDSBRGWXVOOH-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with ®-tert-butyl piperidine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers
Functional Group Variations: Hydroxyl vs. Chlorobenzoyl Derivatives
Replacing the 3-chlorobenzoyl group with a hydroxyl group yields (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 443955-98-4), which has a structural similarity score of 1.00 compared to the target compound . The hydroxyl derivative likely exhibits higher polarity and solubility but reduced stability due to the absence of the electron-withdrawing chloro group.
Table 2: Functional Group Impact
Complex Heterocyclic Derivatives
The target compound’s piperidine scaffold is modified in advanced derivatives, such as (R)-tert-butyl 3-(6-tosylimidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate. These derivatives incorporate fused heterocycles (e.g., imidazopyrrolopyrazine) and exhibit higher molecular complexity. For example, one derivative reported a mass spectrometric m/z of 530 (M+H)⁺ and 97% UV purity after silica chromatography .
Biological Activity
(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H22ClNO3 and a molecular weight of approximately 323.81 g/mol. Its structure features a tert-butyl group, a piperidine ring, and a 3-chlorobenzoyl moiety, which contribute to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.
Research indicates that this compound exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets. The presence of functional groups in its structure allows for diverse chemical transformations, which can enhance its reactivity and biological interactions.
Key Biological Activities
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Compounds with similar piperidine structures have been studied for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory, neuroprotective | Contains chloro substituent enhancing reactivity |
| (S)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate | Structure | Similar activities but may differ due to stereochemistry | Potential differences in binding affinity |
| (R)-Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | Structure | Enhanced anticancer activity | Incorporates a pyrazolo-pyrimidine moiety |
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of piperidine derivatives, including this compound. The compound was tested against various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways.
Anti-inflammatory Research
Another research article focused on the anti-inflammatory effects of piperidine derivatives. In vitro assays demonstrated that this compound effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotection Studies
Research conducted on neuroprotective effects indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound showed promise in reducing markers of oxidative stress and promoting cell survival in neuronal cultures exposed to neurotoxic agents.
Q & A
Basic: What are the key steps in synthesizing (R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate, and which steps require meticulous optimization?
The synthesis typically involves:
- Boc-protection of the piperidine ring to stabilize the amine group during subsequent reactions .
- Coupling reactions (e.g., amidation or Friedel-Crafts acylation) to introduce the 3-chlorobenzoyl moiety. Solvent choice (e.g., dichloromethane or THF) and base selection (e.g., triethylamine) are critical for yield optimization .
- Chiral resolution to isolate the (R)-enantiomer, often via chiral chromatography or asymmetric catalysis .
Optimization focus : Reaction temperature control and stoichiometric ratios in coupling steps to minimize racemization and byproducts .
Basic: Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?
- NMR spectroscopy : H and C NMR confirm the piperidine backbone and benzoyl substitution pattern. NOESY can verify stereochemistry by spatial proximity of protons .
- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]+ ion at m/z 338.15 for CHClNO) .
- HPLC with chiral columns : Purity assessment (>95%) and enantiomeric excess (ee) determination .
Basic: What safety precautions are essential when handling intermediates like 3-chlorobenzoyl chloride?
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent dermal/ocular exposure .
- Emergency protocols : Immediate neutralization of spills with sodium bicarbonate and consultation of Safety Data Sheets (SDS) for first-aid measures .
Advanced: How can researchers design interaction studies to elucidate the compound’s mechanism with biological targets?
- Surface plasmon resonance (SPR) : To measure real-time binding kinetics (e.g., K) between the compound and target enzymes/receptors .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Note : Include negative controls (e.g., inactive enantiomer) to confirm stereospecific effects .
Advanced: How should contradictory data in reported biological activities (e.g., IC50_{50}50 variability) be addressed?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Validate purity : Re-test compound batches with HPLC/MS to rule out degradation .
- Meta-analysis : Compare structural analogs (e.g., tert-butyl piperidine derivatives with halogen substitutions) to identify structure-activity relationships (SAR) .
Advanced: What strategies improve synthetic yield while maintaining enantiomeric purity in large-scale preparations?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance ee during benzoylation .
- Flow chemistry : Continuous reactors improve mixing and heat transfer in exothermic steps (e.g., acylation) .
- In-line monitoring : FTIR or Raman spectroscopy for real-time reaction tracking to optimize endpoint determination .
Advanced: How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?
- Case study : Enzymatic assays (e.g., kinase inhibition) often show 10–100x higher potency for the (R)-form due to steric compatibility with hydrophobic binding pockets .
- Pharmacokinetics : The (R)-enantiomer may exhibit better metabolic stability in liver microsome assays, attributed to reduced CYP3A4-mediated oxidation .
- Validation : Synthesize both enantiomers and compare via circular dichroism (CD) and activity assays .
Advanced: What computational methods are effective for predicting metabolite profiles of this compound?
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify potential oxidation sites (e.g., tert-butyl group or benzoyl ring) .
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to predict metabolic hotspots .
- Validation : Compare predictions with in vitro hepatocyte incubation studies and LC-MS/MS metabolite identification .
Advanced: How can researchers resolve discrepancies in solubility data across different solvent systems?
- Solvent screening : Use standardized shake-flask methods with HPLC quantification in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) .
- Thermodynamic analysis : Calculate Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity .
- Report conditions : Clearly document temperature, agitation speed, and equilibration time to ensure reproducibility .
Advanced: What are the best practices for storing this compound to prevent degradation?
- Temperature : Store at –20°C under inert gas (argon) to minimize hydrolysis of the tert-butyl ester .
- Light protection : Use amber vials to prevent photodegradation of the chlorobenzoyl group .
- Stability monitoring : Perform periodic HPLC analysis (every 6 months) to assess purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
